N-(2-Aminophenyl)-2,4-dichlorobenzamide
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Overview
Description
N-(2-Aminophenyl)-2,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The aminophenyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.
Reduction Reactions: Products include amine derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various cellular effects, including the disruption of metabolic pathways and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: This compound is also a benzamide derivative with similar structural features but different functional groups.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Another compound with an aminophenyl group, but with a thiazole ring instead of a benzamide moiety.
Uniqueness
N-(2-Aminophenyl)-2,4-dichlorobenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
91718-83-1 |
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Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-8-5-6-9(10(15)7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,16H2,(H,17,18) |
InChI Key |
SFJDDZTWXOJXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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